molecular formula C19H26F3N3OS B2431828 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034242-65-2

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2431828
CAS No.: 2034242-65-2
M. Wt: 401.49
InChI Key: UVYMOQUJOUDNEA-UHFFFAOYSA-N
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Description

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3OS and its molecular weight is 401.49. The purity is usually 95%.
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Properties

IUPAC Name

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3OS/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMOQUJOUDNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Thiopyran moiety : A five-membered ring with sulfur.
  • Trifluoromethyl phenyl group : A phenyl ring substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The presence of the piperidine and thiopyran rings contributes to its structural stability and specificity in binding, while the trifluoromethyl group enhances its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triple-negative breast cancer (TNBC) demonstrated that urea-based compounds, including derivatives of this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific growth factor receptors (FGFR1), which are crucial for tumor growth and metastasis .

Neuropharmacological Effects

Research has indicated that this compound may cross the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders. In vivo studies showed that similar compounds could achieve therapeutic concentrations in the brain, indicating their capability to modulate central nervous system (CNS) targets effectively .

Research Findings

StudyFindingsTarget
Study 1 Identified cytotoxicity against MDA-MB-231 cells; effective in crossing BBBFGFR1
Study 2 Demonstrated potential for reducing inflammation in animal modelsTNF-α signaling pathway
Study 3 Evaluated pharmacokinetics; showed favorable absorption and distributionCNS targets

Case Study 1: Triple-Negative Breast Cancer

A comprehensive study synthesized over 40 urea-based compounds, including variations of the target compound. These compounds were tested for their ability to inhibit TNBC cell proliferation and migration. Results indicated a significant reduction in cell viability at concentrations as low as 100 nM, with FGFR1 identified as a critical target .

Case Study 2: CNS Activity

In a neuropharmacological evaluation, the compound was administered to mice at doses of 10 mg/kg. Peak plasma concentrations were observed at one hour post-administration, correlating with significant behavioral changes indicative of reduced anxiety-like symptoms .

Preparation Methods

Piperidine-Thiopyran Ring Construction

The thiopyran-4-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. A validated method involves:

Step 1 : Alkylation of piperidin-4-ylmethanamine with tetrahydro-2H-thiopyran-4-yl methanesulfonate.

  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (2.5 eq)
    • Temperature: 0°C to room temperature (RT), 12 h
    • Yield: 68–72%.

Step 2 : Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) confirms structural integrity via $$ ^1H $$-NMR and LC-MS.

Alternative Coupling Approaches

Suzuki-Miyaura coupling using boronic esters (e.g., 1-(tetrahydro-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) and halogenated piperidines under Pd catalysis has been reported, though yields are moderate (30–40%).

Synthesis of 2-(Trifluoromethyl)Phenyl Isocyanate

Phosgenation of 2-(Trifluoromethyl)Aniline

Procedure :

  • Reagents : 2-(Trifluoromethyl)aniline, triphosgene (0.33 eq), DCM.
  • Conditions :
    • Temperature: 0°C, 1 h, followed by RT, 4 h.
    • Workup: Aqueous NaHCO$$3$$ wash, drying (MgSO$$4$$).
    • Yield: 85–90%.

Urea Bond Formation

Classical Isocyanate-Amine Coupling

Protocol :

  • Reagents : (1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine (1 eq), 2-(trifluoromethyl)phenyl isocyanate (1.1 eq).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF), RT, 12 h.
    • Workup: Filtration, recrystallization (ethanol/water).
    • Yield: 75–80%.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 88% yield with reduced side products.

Solvent-Free Mechanochemical Approach

Grinding reagents with MgO (10 wt%) under ball-milling (500 rpm, 1 h) affords 82% yield, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Classical Isocyanate THF, RT, 12 h 75–80% >95% Simplicity, scalability
Microwave-Assisted THF, 100°C, 30 min 88% >98% Rapid, high yield
Solvent-Free (MgO) Ball-milling, 1 h 82% >97% Eco-friendly, no purification needed

Challenges and Mitigation Strategies

  • Isocyanate Stability : Hydrolysis risk necessitates anhydrous conditions and inert atmospheres.
  • Steric Hindrance : Bulky thiopyran group slows urea formation; microwave activation circumvents this.
  • Purification : Column chromatography (ethyl acetate/hexanes) or recrystallization ensures high purity.

Scalability and Industrial Relevance

The microwave-assisted route is optimal for kilogram-scale production, offering an 88% yield with a 320 mg h$$^{-1}$$ productivity rate, comparable to cariprazine synthesis benchmarks.

Q & A

Q. In Vitro Models :

  • Antiproliferative activity is tested using MTT assays in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronegativity; trifluoromethyl groups enhance activity due to hydrophobic and electron-withdrawing effects .

Methodological: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

  • 1H/13C NMR :
    • Piperidine protons : Resonate at δ 2.5–3.5 ppm (multiplet for CH₂ groups).
    • Thiopyran protons : Axial/equatorial CH₂ groups show splitting at δ 1.8–2.2 ppm .
    • Trifluoromethyl group : A singlet at δ 120–125 ppm in 13C NMR .
  • IR Spectroscopy :
    • Urea C=O stretch at ~1640–1680 cm⁻¹.
    • N-H stretches at ~3300 cm⁻¹ confirm urea bond integrity .
  • X-ray Crystallography :
    • Resolves conformational preferences (e.g., chair vs. boat thiopyran). Dihedral angles between urea and aryl rings indicate π-stacking potential .

Data Contradiction: How can researchers reconcile discrepancies in synthetic yields for urea derivatives?

Answer:
Yield variations (e.g., 30.1% vs. 48.3% for similar substrates ) arise from:

  • Reagent quality : Moisture in isocyanates leads to hydrolysis (yield loss).
  • Purification methods : Flash chromatography (hexanes/EtOAc) vs. recrystallization impacts recovery.
  • Optimization strategies :
    • Use Schlenk techniques to exclude moisture.
    • Screen catalysts (e.g., switch from Et₃N to DBU) to accelerate reaction kinetics .

Stability: What are the stability challenges of the thiopyran moiety, and how are they managed?

Answer:

  • Oxidative degradation : The thiopyran sulfur oxidizes to sulfoxides under ambient O₂. Mitigation:
    • Store compounds under inert gas (N₂/Ar).
    • Add antioxidants (e.g., BHT) to reaction mixtures .
  • pH sensitivity : Protonation of the piperidine nitrogen (pKa ~8–10) affects solubility. Buffered solutions (pH 7.4) are recommended for biological assays .

Advanced: What computational methods support SAR studies for this compound?

Answer:

  • Docking simulations (AutoDock Vina) model interactions with targets like PARP-1 or tubulin.
    • Trifluoromethylphenyl groups show high affinity for hydrophobic pockets.
    • MM-GBSA calculations predict binding free energies (ΔG ~-8 to -10 kcal/mol) .
  • MD Simulations : Analyze conformational dynamics of the thiopyran ring over 100 ns trajectories to assess stability in binding sites .

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